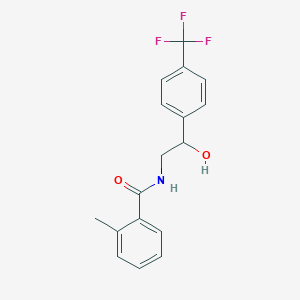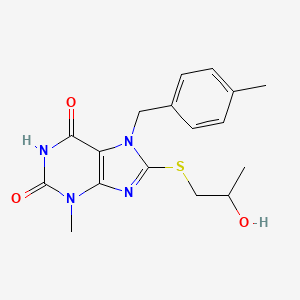
8-((2-hydroxypropyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((2-hydroxypropyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as PTD-DBM, is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including cancer research, drug development, and gene therapy. In
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research has led to the synthesis of several novel compounds, including bromophenols coupled with nucleoside base derivatives and brominated tetrahydroisoquinolines derived from the red alga Rhodomela confervoides. These compounds have been isolated and characterized by advanced spectroscopic methods, indicating a rich area of study in marine-derived natural products and their synthetic analogs (Ma et al., 2007).
Chemical Reactivity and Modifications
Further research has focused on the chemical reactivity and modifications of purine derivatives. Studies have explored the synthesis, biological activity, and structure-activity relationships (SAR) of antimycobacterial purines, demonstrating the impact of substituents on biological activity and toxicity (Braendvang & Gundersen, 2007). Additionally, the construction of penta- and hexacyclic heterocyclic systems through cascade reactions has been reported, showcasing the versatility of purine derivatives in synthesizing complex molecular architectures (Dotsenko et al., 2012).
Potential Biological Activities
Investigations into the biological activities of synthesized compounds have revealed a variety of effects, including antiinflammatory properties in specific purine derivatives. Such studies not only contribute to understanding the biological implications of these compounds but also to the development of potential therapeutic agents (Kaminski et al., 1989).
Propriétés
IUPAC Name |
8-(2-hydroxypropylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-10-4-6-12(7-5-10)8-21-13-14(18-17(21)25-9-11(2)22)20(3)16(24)19-15(13)23/h4-7,11,22H,8-9H2,1-3H3,(H,19,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUOUNVZBMSINZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(C)O)N(C(=O)NC3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

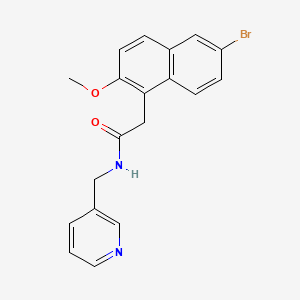
![Benzo[d]thiazol-6-yl(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2410720.png)
![methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2410722.png)

![6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2410724.png)


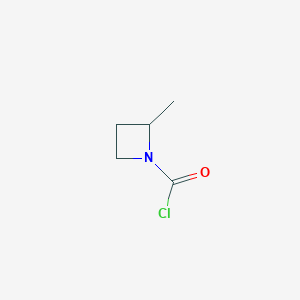
![Methyl 3-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2410729.png)
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-1-carboxamide](/img/structure/B2410733.png)
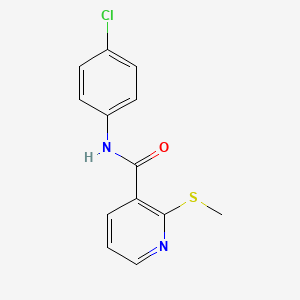
![2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2410735.png)
![1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2410737.png)
